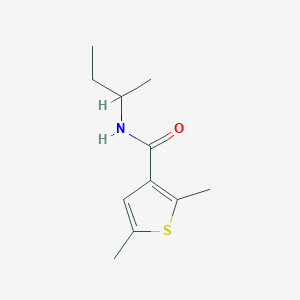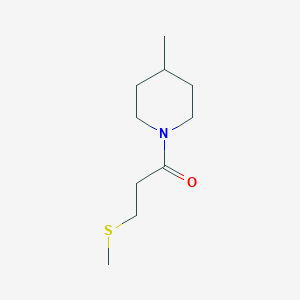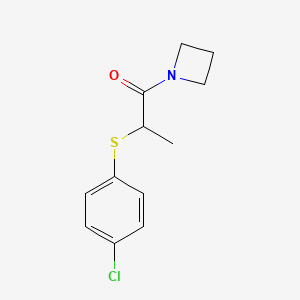
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide, also known as BMT-1, is a chemical compound that has shown potential in scientific research applications. This compound belongs to the class of thiophene carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. One study found that N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide has been shown to have various biochemical and physiological effects in scientific research studies. One study found that N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide reduced the levels of inflammatory cytokines in the lungs of mice with acute lung injury. Another study found that N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide inhibited the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide has several advantages for lab experiments, including its ease of synthesis and low cost. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide. One area of interest is its potential as a therapeutic agent for various inflammatory and cancer-related conditions. Another area of interest is its mechanism of action, which is not fully understood and requires further investigation. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be explored in future research.
Méthodes De Synthèse
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylthiophene-3-carboxylic acid with butan-2-amine. The resulting product is then treated with thionyl chloride to produce the desired N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide compound.
Applications De Recherche Scientifique
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide showed anti-inflammatory effects in a mouse model of acute lung injury. Another study found that N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide inhibited the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-5-7(2)12-11(13)10-6-8(3)14-9(10)4/h6-7H,5H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDHCMRFWMCJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(SC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2,5-dimethylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)




![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)